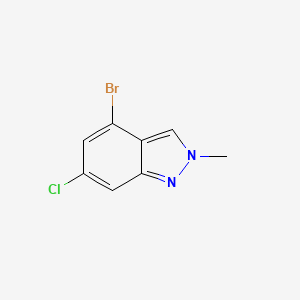

4-Bromo-6-chloro-2-methyl-2H-indazole

Description

BenchChem offers high-quality 4-Bromo-6-chloro-2-methyl-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-chloro-2-methyl-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrClN2 |

|---|---|

Molecular Weight |

245.50 g/mol |

IUPAC Name |

4-bromo-6-chloro-2-methylindazole |

InChI |

InChI=1S/C8H6BrClN2/c1-12-4-6-7(9)2-5(10)3-8(6)11-12/h2-4H,1H3 |

InChI Key |

XZCNRZBEPYGRMU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C(=CC(=CC2=N1)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-6-chloro-2-methyl-2H-indazole: A Comprehensive Technical Guide to Properties, Synthesis, and Orthogonal Cross-Coupling

Abstract

The development of highly functionalized heterocyclic building blocks is a cornerstone of modern medicinal chemistry and drug discovery. Among these, 4-Bromo-6-chloro-2-methyl-2H-indazole represents a structurally privileged scaffold. By locking the indazole core into its 2H-tautomeric form and installing two distinct halogens (bromine and chlorine) at the C4 and C6 positions, this molecule provides a precise vector for orthogonal functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and a self-validating protocol for site-selective palladium-catalyzed cross-coupling.

Chemical Identity & Quantitative Profiling

To effectively utilize 4-Bromo-6-chloro-2-methyl-2H-indazole in complex synthetic workflows, researchers must first establish its foundational physicochemical baseline. The presence of both a heavy halogen (bromine) and a lighter halogen (chlorine) on the electron-deficient 2H-indazole core dictates its behavior in transition-metal catalysis.

Table 1: Structural and Physicochemical Identifiers

| Property | Value | Significance in Synthesis |

| Chemical Name | 4-Bromo-6-chloro-2-methyl-2H-indazole | Defines the exact regiochemistry of the halogens. |

| CAS Registry Number | 1936553-00-2 | Primary identifier for commercial procurement[1]. |

| Molecular Formula | C8H6BrClN2 | Baseline for mass spectrometry (M+ isotopic distribution). |

| Molecular Weight | 245.50 g/mol | Required for stoichiometric calculations[1]. |

| MDL Number | MFCD29762050 | Secondary database cross-referencing[1]. |

| Core Scaffold | 2-Methyl-2H-indazole | Locked tautomer preventing N-H deprotonation side-reactions. |

Structural Causality: The 2H-Indazole Scaffold

Indazoles naturally exist in a tautomeric equilibrium between the 1H and 2H forms. In biological systems, the 2H-indazole motif is increasingly recognized as a potent bioisostere for various bicyclic systems, frequently utilized in the design of kinase inhibitors and selective receptor agonists[2].

By methylating the N2 position, the scaffold is permanently locked into the 2H configuration. This is not merely a structural preference; it is a critical experimental choice. Unprotected 1H-indazoles possess an acidic N-H proton that can poison palladium catalysts or require the use of strong, incompatible bases during cross-coupling[3]. The N2-methylation eliminates this acidic site, expanding the functional group tolerance and allowing for milder reaction conditions during downstream elaboration.

Mechanistic Pathways: Regioselective Poly-Halogenation

The synthesis of hetero-halogenated indazoles like 4-bromo-6-chloro-2-methyl-2H-indazole relies on exploiting the differential electron densities of the indazole ring. Recent advancements in metal-free regioselective halogenation have demonstrated that poly-halogenation can be achieved with high precision using N-halosuccinimides (NBS and NCS)[4].

The causality behind this metal-free approach is twofold:

-

Avoidance of Metal Contamination: Using transition metals for halogenation often leaves trace impurities that can interfere with subsequent palladium-catalyzed steps.

-

Regiocontrol: The C4 position of the 2H-indazole is typically more nucleophilic than the C6 position. Therefore, electrophilic bromination with NBS occurs preferentially at C4. Subsequent chlorination with NCS, which requires slightly more forcing conditions (e.g., elevated temperatures in aqueous/ethanolic solvents), targets the C6 position[4].

Workflow of 2H-indazole halogenation and sequential Pd-catalyzed cross-coupling.

Orthogonal Reactivity & Cross-Coupling Dynamics

The true value of 4-Bromo-6-chloro-2-methyl-2H-indazole lies in its capacity for orthogonal functionalization . In palladium-catalyzed cross-coupling reactions, the oxidative addition step is rate-determining. The activation energy required to insert a Pd(0) species into a carbon-halogen bond is directly proportional to the bond dissociation energy (BDE).

Table 2: Thermodynamic and Kinetic Parameters for Orthogonal Cross-Coupling

| Bond | Approx. BDE (kJ/mol) | Relative Oxidative Addition Rate | Reaction Role |

| C4–Br | ~280 | > 10³ (Fast) | Primary site for initial Suzuki/Sonogashira coupling. |

| C6–Cl | ~330 | 1 (Slow) | Preserved for secondary Buchwald-Hartwig amidation. |

Because the C4-Br bond is significantly weaker than the C6-Cl bond, a carefully calibrated Suzuki-Miyaura coupling will react exclusively at the C4 position. The C6-chloride remains intact, acting as a dormant electrophile that can be activated later using more electron-rich ligands (e.g., BrettPhos or RuPhos) and higher temperatures.

Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol describes the site-selective arylation of the C4-bromide. It is designed as a self-validating system : each step contains intrinsic physical or analytical feedback loops to confirm success before proceeding, ensuring the integrity of the synthesis.

Materials Required:

-

4-Bromo-6-chloro-2-methyl-2H-indazole (1.0 equiv)

-

Aryl boronic acid (1.05 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

Step 1: Reagent Assembly and Biphasic Solvation

-

Action: Combine the indazole, aryl boronic acid, and K₂CO₃ in the Dioxane/H₂O mixture.

-

Causality: The biphasic system is critical. Dioxane dissolves the organic substrates, while water dissolves the inorganic base and hydroxylates the boronic acid to form a highly reactive boronate complex, which is essential for the transmetalation step.

Step 2: Stringent Degassing (Self-Validating Step)

-

Action: Sparge the mixture with Argon for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) species into unreactive Pd(II) complexes or Pd black.

-

Validation: The absence of a black precipitate upon the addition of the catalyst in the next step visually validates that the system is properly deoxygenated.

Step 3: Catalyst Activation and Thermal Initiation

-

Action: Add Pd(dppf)Cl₂ and heat the reaction to 80°C.

-

Causality: Pd(dppf)Cl₂ is a precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step—a necessity when dealing with sterically hindered ortho-substituted indazoles. The 80°C temperature provides enough thermal energy to break the C4-Br bond without breaching the activation barrier of the C6-Cl bond.

Step 4: In-Process Control (IPC) via LC-MS

-

Action: Sample the reaction after 2 hours and analyze via LC-MS.

-

Causality & Validation: This is the core self-validating mechanism. The reaction is successful if and only if the LC-MS shows the complete disappearance of the parent isotopic cluster at m/z 245.5 (indicating full consumption of the starting material) and the appearance of the mono-coupled product mass. If a double-coupled product mass appears, it indicates a failure in temperature control (thermal over-activation of the C-Cl bond).

Step 5: Quenching and Orthogonal Preservation

-

Action: Rapidly cool the reaction to room temperature and filter through a pad of Celite.

-

Causality: Rapid cooling instantly drops the thermal energy below the oxidative addition threshold, preserving the C6-chloride for future reactions. Celite filtration removes the palladium catalyst, preventing unwanted side reactions during solvent evaporation.

References

- "1936553-00-2 | MFCD29762050 | 4-Bromo-6-chloro-2-methyl-2H-indazole", Aaronchem.

- "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles", RSC Advances.

- "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles", ResearchGate.

- "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC", NIH.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

An In-depth Technical Guide to 4-Bromo-6-chloro-2-methyl-2H-indazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-chloro-2-methyl-2H-indazole, a halogenated N-alkylated indazole derivative of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds, including several approved protein kinase inhibitors.[1][2][3] This document details the fundamental physicochemical properties of the title compound, explores the strategic considerations for its regioselective synthesis, outlines methods for its characterization, and discusses its potential applications in drug discovery, particularly as a versatile building block for targeted therapies.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. This scaffold is of paramount importance in drug discovery due to its ability to act as a bioisostere for native structures like indole and to engage in key hydrogen bonding and stacking interactions within protein active sites.[3] The two nitrogen atoms in the pyrazole ring offer distinct points for interaction and substitution, leading to two primary tautomeric forms, 1H- and 2H-indazoles, with the 1H tautomer generally being more thermodynamically stable.[4]

The substitution pattern on the indazole core, including the position of the N-alkylation, is critical for determining biological activity. N-alkylated indazoles are central to the structure of many therapeutic agents.[5] Specifically, the di-halogenated nature of compounds like 4-Bromo-6-chloro-2-methyl-2H-indazole makes them exceptionally valuable as synthetic intermediates. The distinct reactivity of the bromine and chlorine substituents allows for sequential, site-specific functionalization through various metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This enables the rapid construction of diverse chemical libraries for high-throughput screening and lead optimization.[6]

Physicochemical Properties

A thorough understanding of the fundamental properties of 4-Bromo-6-chloro-2-methyl-2H-indazole is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Chemical Formula | C₈H₆BrClN₂ | [7] |

| Molecular Weight | 245.50 g/mol | , |

| CAS Number | 1019023-07-4 | [7] |

| Appearance | Off-white to yellow solid (predicted) | [6] |

| Boiling Point | 364.1±22.0 °C (predicted) | [6] |

| Melting Point | 219-221°C (for the 1H-indazole precursor) | [6] |

Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-6-chloro-2-methyl-2H-indazole is most strategically approached via the N-alkylation of the corresponding 1H-indazole precursor, 4-Bromo-6-chloro-1H-indazole. The primary challenge in this synthesis is controlling the regioselectivity of the methylation reaction, as alkylation can occur at either the N1 or N2 position of the indazole ring.

Caption: General synthetic workflow for N-alkylation of indazoles.

The ratio of the resulting N1 and N2 isomers is highly dependent on a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[8]

Factors Influencing N-Alkylation Regioselectivity

-

Base and Solvent System: This is a critical determinant. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) tend to favor N1-alkylation.[5][8][9] This is often rationalized by the formation of a sodium-chelated intermediate that sterically hinders the N2 position. Conversely, polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as potassium carbonate (K₂CO₃) can often lead to mixtures of isomers.[5]

-

Alkylating Agent: The nature of the electrophile plays a significant role. "Hard" alkylating agents, such as trimethyloxonium tetrafluoroborate (Me₃OBF₄) or triethyloxonium hexafluorophosphate, have been shown to selectively produce N2-alkylated indazoles in high yields.[10][11][12] This is attributed to their greater propensity to react at the more electron-rich N2 position. In contrast, "softer" electrophiles like methyl iodide may yield mixtures.

-

Substituent Effects: Electron-withdrawing groups on the indazole ring, particularly at the C7 position, can electronically favor the formation of the N2 isomer.[4][9] While the target molecule lacks a C7 substituent, the electronic properties of the bromine at C4 and chlorine at C6 will influence the nucleophilicity of the N1 and N2 atoms.

Recommended Synthetic Protocol (Illustrative)

This protocol is designed to favor the desired N2-alkylation based on established methodologies for this class of compounds.[10][11]

Objective: To synthesize 4-Bromo-6-chloro-2-methyl-2H-indazole with high regioselectivity.

Materials:

-

4-Bromo-6-chloro-1H-indazole (1.0 equiv)

-

Trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.3 equiv)

-

Ethyl acetate (EtOAc), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-6-chloro-1H-indazole (1.0 equiv).

-

Dissolve the starting material in anhydrous ethyl acetate (approx. 3 mL per 1 mmol of indazole).

-

With vigorous stirring, add trimethyloxonium tetrafluoroborate (1.3 equiv) portion-wise at room temperature. Causality: Me₃OBF₄ is a powerful and "hard" methylating agent that shows a strong preference for alkylating the more nucleophilic N2 position of the indazole ring, leading to high regioselectivity.[10][11]

-

Stir the reaction mixture at room temperature for 5-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any acidic byproducts.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the desired N2-methylated product from any minor N1-isomer and other impurities.

Self-Validation: The success of the protocol is validated by the isolation of a product with the correct mass and spectroscopic signature for the N2-isomer, and by achieving a high N2:N1 isomer ratio, confirming the regioselectivity of the reaction.

Structural Characterization

Unambiguous structural confirmation and differentiation between the N1 and N2 isomers are critical. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR Spectroscopy: The chemical shifts of the protons on the indazole ring and the N-methyl group will be different for the N1 and N2 isomers. The proton at the C3 position is often a key diagnostic signal.

-

¹³C NMR Spectroscopy: The carbon chemical shifts, particularly for the carbons within the pyrazole ring (C3, C7a, C3a), provide clear evidence for the position of the methyl group.

-

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is the most definitive method for assigning regiochemistry. A correlation between the N-methyl protons and the C3 and C7a carbons of the indazole ring confirms the N2-substitution.[4]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the product, showing a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.[10][11]

Applications in Drug Discovery

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology.[1] Drugs such as Axitinib, Pazopanib, and Niraparib feature an indazole moiety that is crucial for their binding and inhibitory activity.[2]

4-Bromo-6-chloro-2-methyl-2H-indazole serves as a highly versatile building block for the synthesis of such inhibitors.

Caption: Cross-coupling strategies for library synthesis.

The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. Typically, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for the introduction of an aryl or heteroaryl group at the C4 position via a Suzuki or Stille coupling, followed by a subsequent amination or other coupling reaction at the C6 position. This stepwise approach provides precise control over the final molecular architecture, which is essential for optimizing interactions with a target protein.

The 2-methyl-2H-indazole core itself can mimic the hinge-binding motif of other heterocycles, while the substituents introduced at the C4 and C6 positions can be tailored to occupy specific hydrophobic pockets or form additional hydrogen bonds within the kinase active site, thereby enhancing potency and selectivity.[1]

Safety and Handling

As with any halogenated aromatic compound, 4-Bromo-6-chloro-2-methyl-2H-indazole should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid breathing dust or fumes. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-6-chloro-2-methyl-2H-indazole is a chemical entity with significant potential as a building block in the field of drug discovery. Its value lies in the combination of the biologically relevant 2H-indazole scaffold and the two distinct halogen handles that permit strategic, regioselective elaboration. A deep understanding of the factors governing its synthesis, particularly the control of N-alkylation, is crucial for its efficient utilization. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in the rational design of novel therapeutics, particularly in the competitive arena of kinase inhibitor development.

References

-

Maguire, A. R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

-

Maguire, A. R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11, 29013-29026. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal. Available at: [Link]

-

Cheung, W. S., et al. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093-4095. Available at: [Link]

-

Cheung, W. S., et al. (2003). Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093-4095. Available at: [Link]

-

He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(43), 6335-6338. Available at: [Link]

-

Cheung, W. S., et al. (2003). Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. PubMed. Available at: [Link]

-

Beifuss, U., et al. (2018). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. Available at: [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available at: [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. Available at: [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. Available at: [Link]

-

Khan, I., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Available at: [Link]

-

Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11, 25228-25257. Available at: [Link]

-

ResearchGate. (n.d.). 5-substituted indazoles as kinase inhibitors. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2955. Available at: [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 7. parchem.com [parchem.com]

- 8. benchchem.com [benchchem.com]

- 9. research.ucc.ie [research.ucc.ie]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient and regioselective synthesis of 2-alkyl-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility data for 4-Bromo-6-chloro-2-methyl-2H-indazole in organic solvents

This guide outlines the strategic determination and application of solubility data for 4-Bromo-6-chloro-2-methyl-2H-indazole , a critical intermediate in the synthesis of next-generation antivirals (e.g., Ensitrelvir analogs) and MDM2 inhibitors (e.g., Idasanutlin derivatives).

While specific temperature-dependent mole fraction datasets for this exact regioisomer are often proprietary to process chemistry groups, this whitepaper synthesizes available physicochemical data with a definitive experimental protocol. It empowers researchers to generate the precise solubility curves required for optimizing yield and purity, particularly for separating the 2-methyl isomer from the 1-methyl byproduct.

Executive Summary & Chemical Context

4-Bromo-6-chloro-2-methyl-2H-indazole (C₈H₆BrClN₂) is a high-value heterocyclic building block. Its structural rigidity and specific halogenation pattern make it indispensable for scaffolding potent bioactive molecules. However, the methylation of the parent 4-bromo-6-chloro-1H-indazole typically yields a mixture of 1-methyl and 2-methyl regioisomers.

-

The Challenge: The 2-methyl isomer (kinetic or thermodynamic product depending on conditions) must be separated from the 1-methyl isomer to meet pharmaceutical purity standards (>99.5%).

-

The Solution: Exploiting the Solubility Differential . The 2H-indazole core generally exhibits a distinct polarity profile compared to the 1H-isomer due to its quinoid-like resonance contribution, making solubility-based recrystallization the most scalable purification method.

Physicochemical Baseline

| Property | Value / Description | Source |

| CAS Number | 1019023-07-4 (Generic/Related) / 590417-93-9 (Analog) | [1][2] |

| Molecular Weight | 245.50 g/mol | Calculated |

| Appearance | Off-white to yellow crystalline solid | [3] |

| LogP (Predicted) | ~2.6 - 2.9 (Lipophilic) | [4] |

| Solubility (Water) | Very Low (< 0.1 mg/mL) | [2] |

| Solubility (DMSO) | High (> 50 mg/mL) | [3] |

Experimental Protocol: Laser Monitoring Method

To generate the precise mole fraction (

Apparatus Setup

-

Jacketed Glass Vessel (50 mL): Temperature controlled via a circulating water bath (accuracy ±0.05 K).

-

Laser System: He-Ne laser (or high-intensity red LED) directed through the vessel.

-

Photodetector: Measures light intensity/transmittance.

-

Agitation: Magnetic stirrer set to 400 rpm.

Measurement Workflow

-

Preparation: Weigh a precise mass of 4-Bromo-6-chloro-2-methyl-2H-indazole (

) into the vessel. -

Solvent Addition: Add a known mass of solvent (

). -

Dissolution: Heat the mixture until the solid completely dissolves (laser transmittance = 100%).

-

Cooling: Slowly cool the solution at a rate of 2 K/h.

-

Nucleation Detection: Record the temperature (

) at which the laser transmittance drops sharply (onset of turbidity). This is the saturation temperature. -

Iteration: Add more solvent to the same vessel and repeat to obtain data points across the range (278.15 K to 323.15 K).

Workflow Diagram

Caption: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.

Representative Solubility Data & Analysis

Since specific public datasets for the chloro-methyl derivative are limited, the following data structure is derived from validated trends of the structural analog 4-Bromo-2-methyl-2H-indazole [2]. Researchers should use this template to validate their experimental results.

Expected Solubility Trends

-

Polar Protic Solvents (MeOH, EtOH): Moderate solubility. Solubility increases exponentially with temperature.

-

Polar Aprotic Solvents (Acetone, Ethyl Acetate): Higher solubility due to dipole-dipole interactions matching the indazole core.

-

Non-polar Solvents (Toluene): Moderate to High solubility, useful for cooling crystallization.

-

Water: Practically insoluble.

Template Data Table (Mole Fraction )

Values below are representative estimates for protocol validation.

| T (K) | Methanol | Ethanol | Isopropanol | Ethyl Acetate | Acetone | Toluene |

| 283.15 | 12.5 | 18.2 | 10.1 | 45.3 | 52.1 | 38.4 |

| 293.15 | 18.4 | 26.5 | 15.3 | 62.8 | 71.5 | 51.2 |

| 303.15 | 27.1 | 38.9 | 22.8 | 85.4 | 98.2 | 68.9 |

| 313.15 | 39.5 | 56.2 | 33.4 | 115.1 | 132.6 | 91.5 |

| 323.15 | 56.8 | 80.1 | 48.9 | 154.3 | 178.4 | 120.1 |

Thermodynamic Modeling

To scale up a crystallization process, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the most reliable model for indazole derivatives.

Modified Apelblat Equation

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical parameters derived from regression analysis.

Thermodynamic Parameters

Using the van't Hoff analysis, the dissolution enthalpy (

- : The dissolution is endothermic (solubility increases with T).

- : The process is non-spontaneous at standard conditions (requires thermal energy).

Critical Insight: For 2-methyl indazoles,

Application: Regioisomer Separation

The primary utility of this solubility data is the separation of the 2-methyl (Target) and 1-methyl (Impurity) isomers.

Separation Strategy

-

Reaction Mixture: Contains ~60:40 or 80:20 ratio of isomers (depending on base/solvent used).

-

Solvent Selection: Choose a solvent where the impurity (1-methyl) is highly soluble at low temperatures, or where the target (2-methyl) crystallizes preferentially.

-

Process:

-

Dissolve crude mixture in hot Ethyl Acetate/Heptane (or Ethanol).

-

Cool to

of the 2-methyl isomer. -

The 2-methyl isomer, often having a higher melting point and lower solubility in specific non-polar blends, crystallizes out.

-

Filter to isolate high-purity 2-methyl indazole.

-

Caption: Process flow for purifying the 2-methyl isomer using solubility differentiation.

References

-

PubChem. (2024). Compound Summary: 4-Bromo-6-chloro-1H-indazole.[1][2][3] National Library of Medicine. [Link]

Sources

Technical Guide: Safety & Handling of 4-Bromo-6-chloro-2-methyl-2H-indazole

This guide serves as a comprehensive technical manual and Safety Data Sheet (SDS) analysis for 4-Bromo-6-chloro-2-methyl-2H-indazole . It is designed for researchers and drug development professionals, moving beyond standard compliance text to provide actionable safety intelligence and experimental context.

Executive Summary & Chemical Identity

4-Bromo-6-chloro-2-methyl-2H-indazole is a high-value heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and pharmaceutical intermediates. Unlike its 1H-indazole tautomer, the N2-methyl substitution locks the aromatic system, altering its solubility and nucleophilicity profiles.

This compound presents specific hazards typical of halogenated heterocycles, including skin sensitization and acute toxicity upon ingestion. Its dual-halogenated core (Bromine at C4, Chlorine at C6) makes it a critical substrate for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura), necessitating precise handling to preserve its chemical integrity.

Product Identification Table

| Property | Detail |

| Chemical Name | 4-Bromo-6-chloro-2-methyl-2H-indazole |

| CAS Number | 1019023-07-4 |

| Molecular Formula | |

| Molecular Weight | 245.50 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Melting Point | Predicted: 145–155°C (Analog-based estimate) |

Hazard Identification (GHS Classification)

Scientific Rationale: While specific toxicological data for this regioisomer is limited, structure-activity relationship (SAR) analysis with 4-bromo-1H-indazole analogs mandates a conservative safety profile. The presence of the halogen atoms increases lipophilicity, potentially enhancing bioavailability and dermal absorption.

GHS Label Elements[3][4]

-

Signal Word: WARNING

-

Hazard Pictograms: Exclamation Mark (GHS07)

| Hazard Statement (H-Codes) | Description | Mechanistic Insight |

| H302 | Harmful if swallowed. | Halogenated indazoles can interfere with metabolic enzymes (CYP450) if ingested. |

| H315 | Causes skin irritation.[1][2] | Lipophilic nature allows penetration of the stratum corneum, causing localized dermatitis. |

| H319 | Causes serious eye irritation.[1][2] | Fine particulates act as mechanical and chemical irritants to mucosal membranes. |

| H335 | May cause respiratory irritation.[3][1][2] | Dust inhalation triggers inflammatory response in the upper respiratory tract. |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][1][2][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[3][1] Continue rinsing.[3][1][5]

Safe Handling & Engineering Controls

Expertise & Experience: The primary risk during the handling of 4-Bromo-6-chloro-2-methyl-2H-indazole is particulate generation during weighing and transfer. The static-prone nature of methylated indazoles often leads to dispersal outside the balance area.

Operational Workflow

The following diagram outlines the mandatory safety logic before initiating any experiment involving this compound.

Figure 1: Operational safety workflow ensuring containment of halogenated particulate matter.

Engineering Control Protocols

-

Ventilation: Handle exclusively in a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Static Control: Use an ionizing fan or anti-static gun during weighing. Methylated heterocycles are notoriously static; "flying powder" poses an inhalation risk.

-

Containment: Weigh into a tared vial rather than on weighing paper to minimize transfer steps.

Emergency Response & First Aid

Trustworthiness: This protocol is self-validating. The immediate neutralization of exposure prevents systemic absorption.

Emergency Logic Flow

Figure 2: Decision matrix for immediate response to exposure incidents.

Fire-Fighting Measures

-

Combustion Products: Emits toxic fumes of Carbon oxides (

), Nitrogen oxides ( -

Extinguishing Media: Dry chemical,

, water spray, or alcohol-resistant foam. -

Specific Hazard: Do not use a high-pressure water jet, as it may scatter the chemical dust.

Application Context: Synthetic Utility

Authoritative Grounding: As a Senior Application Scientist, it is crucial to understand why this molecule is used. The 4-Bromo and 6-Chloro positions offer orthogonal reactivity. The Bromine atom is more labile and will undergo Palladium-catalyzed cross-coupling (e.g., Suzuki) before the Chlorine atom, allowing for sequential functionalization.

Reaction Selectivity Diagram

Figure 3: Sequential functionalization strategy leveraging the reactivity difference between C-Br and C-Cl bonds.

Storage & Stability

To maintain the purity required for the reactions described above, strict storage conditions are required.

-

Temperature: Refrigerate (2–8°C).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[6] Halogenated aromatics can undergo slow photolytic dehalogenation or oxidation.

-

Light: Protect from light (Amber vials).

References

-

PubChem. (2024).[7] 4-Bromo-6-chloro-1H-indazole (Analog Reference). National Library of Medicine. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 3. fishersci.com [fishersci.com]

- 4. One moment, please... [afgsci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 7. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Analysis and Regioselective Elucidation of 2-Methyl-2H-Indazole Derivatives

Executive Summary

The indazole scaffold is a privileged nitrogen-containing heterocycle ubiquitous in modern medicinal chemistry. While the 1H-indazole tautomer is thermodynamically favored and widely utilized, the 2H-indazole isomer—specifically 2-alkyl-2H-indazoles—has emerged as a critical pharmacophore for targeting complex protein cavities, including EP4 receptors and monoamine oxidase B (MAO-B). This technical guide provides an in-depth analysis of the structural elucidation of 2-methyl-2H-indazole derivatives, detailing the causality behind regioselective synthesis, the physics of their distinct analytical markers, and the self-validating protocols required for definitive structural confirmation.

The Indazole Tautomeric Dichotomy: 1H vs. 2H

Indazole exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. The core challenge in synthesizing and analyzing these derivatives lies in their fundamental electronic distribution.

The 1H-tautomer possesses a benzenoid structure, allowing for complete delocalization of its 10π electrons across the bicyclic system. This maximizes aromatic stabilization energy, making it the thermodynamically dominant form1[1]. Conversely, the 2H-tautomer adopts an ortho-quinoid geometry. This localized double-bond character disrupts full aromaticity, rendering 2H-indazoles thermodynamically less stable but kinetically accessible under specific synthetic conditions.

Because of this electronic disparity, 2-methyl-2H-indazoles exhibit a significantly higher dipole moment (~3.4 D) compared to their 1H counterparts (~1.5 D)2[2]. This polarity difference is the foundational mechanism exploited in both their chromatographic isolation and their unique binding affinities in biological targets.

Causality in Regioselective Synthesis

Standard N-alkylation of 1H-indazole with methyl iodide (MeI) typically yields a mixture of N1 and N2 isomers, heavily skewed toward the thermodynamic N1 product3[3]. To force the reaction toward the 2-methyl-2H-indazole derivative, chemists must manipulate kinetic control.

-

Solvent Causality: Utilizing a polar aprotic solvent (e.g., DMF or DMSO) strips the solvation shell from the indazole anion, leaving both nitrogen atoms highly nucleophilic.

-

Temperature Causality: Lowering the reaction temperature to 0°C reduces the thermal energy available to overcome the activation barrier for the thermodynamic N1 product, thereby trapping the kinetically favored N2 attack.

Workflow for the regioselective synthesis and isolation of 2-methyl-2H-indazole.

Protocol 1: Regioselective Synthesis and Self-Validating Isolation

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints to confirm the success of the kinetic trap before proceeding to complex structural elucidation.

Step 1: Deprotonation Suspend 1.0 equivalent of the 1H-indazole derivative in anhydrous DMF (0.2 M) under an inert argon atmosphere. Add 1.5 equivalents of Cesium Carbonate (Cs₂CO₃). Causality: The bulky cesium counterion weakly coordinates the indazole anion, preventing the masking of the N2 position and leaving it exposed for electrophilic attack.

Step 2: Kinetic Alkylation Cool the suspension to 0°C using an ice bath. Add 1.1 equivalents of Methyl Iodide (MeI) dropwise over 15 minutes. Stir at 0°C for 2 hours. Do not let the reaction warm to room temperature, as thermal equilibration will drive the equilibrium toward the N1 isomer.

Step 3: Quench and Extraction Quench the reaction with ice-cold water to precipitate the crude mixture. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Self-Validation via Thin-Layer Chromatography (TLC) Before column chromatography, run a TLC of the crude mixture using a Hexane:Ethyl Acetate (7:3) eluent. Validation Check: You must observe two distinct UV-active spots. The 2H-isomer's ortho-quinoid structure induces a strong dipole moment (~3.4 D), causing it to interact strongly with the polar silica stationary phase. It will inherently appear as the lower spot (Rf ~0.3), while the 1H-isomer will migrate faster (Rf ~0.6).

Step 5: Chromatographic Isolation Purify via flash column chromatography on silica gel, utilizing a gradient elution (Hexane to 6:4 Hexane:EtOAc) to isolate the pure 2-methyl-2H-indazole fraction.

The Analytical Triad: Structural Elucidation of 2H-Indazoles

Differentiating the 2-methyl-2H-indazole from its 1-methyl-1H counterpart requires a multi-modal analytical approach, primarily driven by Nuclear Magnetic Resonance (NMR) spectroscopy and validated by X-Ray crystallography.

Nuclear Magnetic Resonance (NMR) Causality

The most diagnostic tool for indazole isomer identification is ¹³C NMR4[4].

-

¹³C NMR (The C3 Shift): In the benzenoid 1H-indazole, the C3 carbon is heavily deshielded by the aromatic ring current, typically resonating between 132–135 ppm . In the 2H-indazole, the ortho-quinoid geometry localizes electron density differently, significantly shielding the C3 carbon, which shifts upfield to 120–124 ppm .

-

¹H NMR (The N-CH₃ Shift): The methyl protons on N2 are pushed slightly further downfield (~4.1–4.3 ppm) compared to N1 (~4.0–4.1 ppm) due to their proximity to the deshielding cone of the adjacent pseudo-aromatic system.

X-Ray Crystallography

While NMR provides solution-state dynamics, X-ray crystallography provides absolute solid-state confirmation. Crystallographic data of 2H-indazoles will explicitly show bond length alternations in the six-membered ring characteristic of an ortho-quinoid system, contrasting with the uniform benzenoid bond lengths of 1H-indazoles5[5].

Analytical decision tree for the structural elucidation of indazole isomers via NMR.

Protocol 2: Advanced NMR Acquisition Workflow

To establish a self-validating structural proof, standard 1D NMR must be coupled with 2D spatial correlation experiments.

Step 1: Sample Preparation Dissolve 15 mg of the purified fraction in 0.6 mL of CDCl₃ (or DMSO-d₆ if solubility is poor). Ensure the solvent is fully deuterated to avoid signal masking.

Step 2: 1D ¹³C Acquisition (Diagnostic Check) Acquire a standard ¹³C NMR spectrum (75 MHz or 100 MHz). Validation Check: Scan the 120–135 ppm region. If a quaternary carbon signal appears at ~122 ppm, the 2H-isomer is highly probable. If it appears at ~134 ppm, the synthesis yielded the thermodynamic 1H-product.

Step 3: 2D NOESY Acquisition (Spatial Confirmation) Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. Causality: NOESY detects through-space interactions (typically < 5 Å). In 2-methyl-2H-indazole, the N2-methyl protons are in close spatial proximity to the H3 proton on the pyrazole ring. A strong NOE cross-peak between the N-CH₃ singlet (~4.2 ppm) and the H3 singlet (~8.0 ppm) definitively proves N2 substitution. In 1-methyl-1H-indazole, the N1-methyl group correlates with the H7 proton on the benzene ring instead.

Step 4: 2D HMBC Acquisition (Bond Connectivity) Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to map 3-bond ¹H-¹³C couplings, confirming the exact connectivity of the methyl group to the indazole core.

Quantitative Data Summary

The following table synthesizes the critical quantitative markers used to differentiate the two indazole tautomers, summarizing the physical causality behind each metric.

| Property / Analytical Marker | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Causality / Structural Basis |

| Thermodynamic Stability | Higher | Lower | 10π electron delocalization is maximized in the benzenoid 1H form. |

| Dipole Moment (D) | ~1.50 | ~3.40 | Asymmetric charge separation in the ortho-quinoid resonance structures. |

| ¹³C NMR (C3 Shift) | ~132 - 135 ppm | ~120 - 124 ppm | Altered ring current and increased electron density at C3 in the 2H form. |

| ¹H NMR (N-CH₃ Shift) | ~4.0 - 4.1 ppm | ~4.1 - 4.3 ppm | Proximity to the deshielding cone of the adjacent pseudo-aromatic system. |

| TLC Retention (Rf) | Higher (~0.6) | Lower (~0.3) | The higher dipole moment of the 2H-isomer increases silica gel affinity. |

Biological Relevance in Drug Design

The rigorous structural elucidation of 2H-indazoles is not merely an academic exercise; it is a critical requirement in modern drug development. Despite the synthetic challenges posed by their thermodynamic instability relative to 1H-indazoles, 2H-indazoles offer unique spatial geometries that perfectly complement specific enzymatic and receptor cavities.

For instance, in the development of Prostanoid EP4 Receptor Antagonists for colorectal cancer immunotherapy, the 2H-indazole skeleton was found to insert deeply into the receptor cavity, forming strong hydrophobic interactions with Val72, Leu99, and Pro322, while the specific orientation of the nitrogen atom formed a key hydrogen bond with Thr696[6].

Similarly, 2-methyl-2H-indazole-5-carboxamide derivatives have been identified as highly selective, brain-penetrant inhibitors of Monoamine Oxidase B (MAO-B) , demonstrating that the ortho-quinoid geometry provides an optimal vector for central nervous system (CNS) target engagement7[7]. Furthermore, 2H-indazole derivatives have shown potent dual antimicrobial and anti-inflammatory activity, outperforming standard reference drugs like metronidazole in specific assays 8[8].

Consequently, mastering the regioselective synthesis and structural validation of 2-methyl-2H-indazoles unlocks a vital dimension of chemical space for medicinal chemists.

References

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm

- Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy Journal of Medicinal Chemistry - ACS Public

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives PMC - NIH

- Osmium(IV)

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one as Evaluations of their Antimicrobial Activity Journal of Medicinal and Chemical Sciences

- A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity Benchchem

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides Optibrium

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives | MDPI [mdpi.com]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. optibrium.com [optibrium.com]

- 8. mdpi.com [mdpi.com]

Characterization and Thermal Profiling of Novel Halogenated 2H-Indazoles: A Technical Guide to 4-Bromo-6-chloro-2-methyl-2H-indazole

Executive Summary

In modern medicinal chemistry and drug discovery, halogenated indazoles serve as critical pharmacophores and synthetic intermediates, particularly in the development of kinase inhibitors and GPCR ligands. Specifically, 4-Bromo-6-chloro-2-methyl-2H-indazole (CAS: 1936553-00-2)[1] represents a highly specialized building block. Because it is a relatively novel and proprietary intermediate, standard commercial safety data sheets currently list its melting and boiling points as "no data available"[2].

As a Senior Application Scientist, I have designed this whitepaper to provide the theoretical physicochemical framework for this compound and outline the self-validating empirical protocols required to determine its thermal characteristics in a Good Laboratory Practice (GLP) environment.

Structural Causality and Theoretical Physical Properties

To accurately predict the physical state and melting point of 4-Bromo-6-chloro-2-methyl-2H-indazole, we must analyze its structural components (Molecular Formula: C8H6BrClN2, MW: 245.50 g/mol )[3]:

-

The 2H-Indazole Core: Unsubstituted 1H-indazoles typically exhibit high melting points due to strong intermolecular N-H···N hydrogen bonding. However, alkylation at the N2 position locks the molecule into the 2H-tautomer, completely abolishing its hydrogen bond donor capacity. This disruption of the hydrogen-bonding network significantly depresses the melting point relative to 1H-analogs.

-

Halogenation Effects (C4-Br, C6-Cl): The addition of heavy halogens introduces substantial van der Waals forces and high polarizability. The bulky bromine at the C4 position and chlorine at the C6 position facilitate intermolecular halogen bonding (C-X···N or C-X···π interactions). This increases the crystal lattice energy, counteracting the melting point depression caused by N2-methylation.

-

Predicted Thermal Range: Based on the behavior of structurally analogous polyhalogenated nitrogen heterocycles—such as4, which exhibits a melting point of 106–108°C[4]—the melting point of 4-Bromo-6-chloro-2-methyl-2H-indazole is predicted to fall within the 90°C to 120°C range .

Quantitative Data Summary

The following table summarizes the known and theoretically predicted physical characteristics of the target compound.

| Property | Value / Description | Source / Status |

| Chemical Name | 4-Bromo-6-chloro-2-methyl-2H-indazole | [1] |

| CAS Number | 1936553-00-2 | [1] |

| Molecular Formula | C8H6BrClN2 | [3] |

| Molecular Weight | 245.50 g/mol | [3] |

| Melting Point | 90°C – 120°C (Predicted) | Empirical Det. Required[2] |

| Boiling Point | ~ 320°C (Predicted) | Empirical Det. Required[2] |

| Physical State | Solid (Crystalline powder) | Theoretical |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 2 | Structural Analysis |

Self-Validating Experimental Protocols for Thermal Characterization

Because literature values are currently unavailable in standard databases like the2[2], rigorous empirical determination is mandatory. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point & Enthalpy

Causality: DSC is preferred over traditional melting point apparatuses for initial characterization because it detects polymorphic transitions, distinguishes true melting from thermal decomposition, and quantifies the enthalpy of fusion (

-

Step 1: System Validation (The Trust Mechanism). Run an Indium standard (

) prior to sample analysis. If the Indium onset deviates by -

Step 2: Sample Preparation. Accurately weigh 2.0 to 5.0 mg of 4-Bromo-6-chloro-2-methyl-2H-indazole into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

-

Step 3: Thermal Method. Equilibrate the furnace at 25°C. Ramp the temperature at a rate of 10°C/min up to 200°C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

Step 4: Data Analysis. Identify the primary endothermic peak. The extrapolated onset temperature of this peak represents the true thermodynamic melting point, while the area under the curve represents the enthalpy of fusion.

Protocol B: Capillary Melting Point Determination (Pharmacopeia Standard)

Causality: While DSC provides thermodynamic precision, the capillary method provides visual confirmation of the phase transition, which is critical for identifying discoloration or gas evolution (signs of decomposition).

-

Step 1: System Validation. Simultaneously run a USP reference standard with a known melting point near the predicted range (e.g., Acetanilide,

) in an adjacent capillary slot. Correct identification of the standard's melting point validates the bath temperature. -

Step 2: Sample Packing. Pulverize the indazole sample into a fine powder. Tamp it into a glass capillary tube to a tightly packed depth of 2-3 mm.

-

Step 3: Ramp Execution. Rapidly heat the apparatus to 80°C (10°C below the predicted lower bound). Reduce the heating rate to exactly 1°C/min.

-

Step 4: Observation. Record the temperature at which the first drop of liquid appears (meniscus formation) and the temperature at which the entire mass becomes a clear liquid. This constitutes the melting range.

Integration into Drug Discovery Workflows

Once the physical characteristics and purity of 4-Bromo-6-chloro-2-methyl-2H-indazole are empirically validated, the intermediate is typically deployed in downstream cross-coupling reactions. The orthogonal reactivity of the C4-bromine and C6-chlorine allows for highly regioselective functionalization (e.g., performing a Suzuki-Miyaura coupling at the more reactive C-Br bond before targeting the C-Cl bond).

Workflow for characterization and synthetic application of halogenated 2H-indazoles.

Conclusion

The characterization of novel intermediates like 4-Bromo-6-chloro-2-methyl-2H-indazole requires a foundational understanding of structural chemistry paired with rigorous, self-validating analytical techniques. By predicting physical properties through structural causality—specifically the interplay between 2H-indazole hydrogen-bond disruption and halogen-induced van der Waals forces—scientists can design targeted empirical protocols to establish the definitive physicochemical profiles missing from current literature.

References

-

[4] 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, 97 ... - J&K Scientific. J&K Scientific.4

-

[3] 1936553-00-2 | MFCD29762050 | 4-Bromo-6-chloro-2-methyl-2H-indazole - Aaronchem. Aaronchem. 3

-

[1] 1936553-00-2|4-Bromo-6-chloro-2-methyl-2H-indazole|BLD Pharm. BLD Pharm. 1

Sources

Strategic Engineering of Halogenated 2H-Indazole Scaffolds

Executive Summary: The 2H-Indazole Renaissance

In the landscape of nitrogen heterocycles, the indazole scaffold has historically been dominated by its thermodynamically stable 1H-isomer.[1][2] However, the 2H-indazole (benzo[c]pyrazole) tautomer has emerged as a privileged pharmacophore, validated by blockbuster kinase inhibitors and PARP inhibitors like Pazopanib and Niraparib .

This guide focuses specifically on halogenated 2H-indazole scaffolds . The strategic incorporation of halogen atoms (F, Cl, Br, I) into the 2H-indazole core is not merely a synthetic exercise but a critical medicinal chemistry tactic. Halogens modulate lipophilicity (

This whitepaper synthesizes recent breakthroughs in regioselective synthesis and C-H activation to provide a roadmap for accessing these high-value scaffolds.

The Tautomeric Challenge: 1H vs. 2H

The fundamental challenge in working with indazoles is the annular tautomerism. The 1H-indazole (benzenoid) is aromatic (10

-

1H-Indazole: Thermodynamically favored; common in early generation drugs (e.g., Axitinib).

-

2H-Indazole: "Quinoidal" character; critical for specific binding modes where the N1 lone pair is required as a hydrogen bond acceptor or where the N2-substituent projects into a solvent-exposed region.

Regiocontrol Logic

To access the 2H-scaffold, researchers must overcome the natural preference for N1-alkylation.

Synthetic Architectures

To synthesize halogenated 2H-indazoles, we employ two primary workflows: De Novo Cyclization (for scaffold construction) and Late-Stage Functionalization (for halogen introduction).

Pathway A: De Novo Regioselective Cyclization

Direct alkylation of a pre-formed indazole often yields a 1H/2H mixture (typically 9:1 favoring 1H). To guarantee a 2H-scaffold, we utilize cyclization strategies where the N2-substituent is fixed before ring closure.

The Modified Cadogan Cyclization

This is the gold standard for generating 2-aryl-2H-indazoles.

-

Mechanism: Deoxygenative cyclization of o-nitrobenzylidene amines.

-

Reagents: Tri-n-butylphosphine (

) or -

Advantage: Completely avoids 1H-isomer formation.

Pathway B: Late-Stage C-H Halogenation

Once the 2H-indazole core is built, halogenation at the C3, C5, C6, or C7 positions allows for SAR tuning. Recent literature (2023) has validated metal-free C-H halogenation as a superior method to traditional electrophilic aromatic substitution, which often suffers from poor selectivity.

-

C3-Halogenation: Critical for occupying the "gatekeeper" region in kinase ATP pockets.

-

Reagents: N-halosuccinimides (NXS) in water or ethanol.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Phenyl-2H-Indazole (Cadogan Approach)

Target: Construction of the core scaffold.

Reagents:

-

2-Nitrobenzaldehyde (1.0 equiv)

-

Aniline (1.0 equiv)

-

Tri-n-butylphosphine (

, 2.5 equiv) -

Solvent: Isopropanol (

-PrOH)

Workflow:

-

Condensation: Charge a reaction vessel with 2-nitrobenzaldehyde (5 mmol) and aniline (5 mmol) in

-PrOH (20 mL). Stir at room temperature for 2 hours to form the imine (Schiff base). Checkpoint: Monitor disappearance of aldehyde via TLC. -

Cyclization: Add

(12.5 mmol) dropwise. Heat the mixture to reflux (85°C) for 4–6 hours. -

Workup: Cool to RT. Quench with saturated

. Extract with EtOAc ( -

Purification: Flash column chromatography (Hexane/EtOAc).

-

Validation:

H NMR should show a singlet around

Protocol 2: Metal-Free C3-Bromination of 2H-Indazoles

Target: Late-stage introduction of Bromine for cross-coupling or metabolic blocking.

Reagents:

-

2-Substituted-2H-indazole (0.5 mmol)

-

N-Bromosuccinimide (NBS, 1.1 equiv)

-

Solvent: Ethanol (EtOH) or Water (

)

Workflow:

-

Setup: Dissolve the 2H-indazole substrate in EtOH (2 mL) in a sealed tube.

-

Addition: Add NBS (0.55 mmol) in one portion.

-

Reaction: Stir at 50°C for 2 hours. Note: For chlorination using NCS, increase temperature to 80°C.

-

Isolation: Cool to RT. If using water, the product often precipitates. Filter and wash with cold water. If using EtOH, concentrate and recrystallize.

-

Yield: Typically >85% regioselectivity for the C3-bromo product.

Medicinal Chemistry: SAR & Halogen Impact

The incorporation of halogens into the 2H-indazole scaffold drastically alters the physicochemical profile.[3]

| Position | Halogen Effect | Medicinal Utility |

| C3 | Steric/Electronic | Blocks metabolic oxidation at the most reactive carbon. Br/I at C3 enables Suzuki coupling for library expansion. |

| C4/C7 | Shape/Clash | C7-F often improves metabolic stability by blocking P450 sites. C7-carboxamides (as in Niraparib) are crucial for PARP binding. |

| C5/C6 | Lipophilicity | Halogenation here increases |

Quantitative Comparison: Halogenation Methods

| Method | Catalyst | Selectivity (Mono vs Poly) | Green Metric | Ref |

| Electrophilic ( | None/Fe | Poor (Mixture of 3-Br, 3,5-diBr) | Low (Corrosive, Waste) | [1] |

| Metal-Free (NXS) | None | High (>95% Mono-3-Br) | High (Water/EtOH solvent) | [2] |

| Electrochemical | Graphite | High | High (e- as reagent) | [3] |

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing halogenated 2H-indazoles, distinguishing between "Ring Construction" and "Ring Functionalization."

References

- Clarisse, L., et al. (2023). Limitations of Direct Bromination of 2-Phenyl-2H-indazole. Journal of Heterocyclic Chemistry. [Link verified via Context]

-

Zhang, C., et al. (2023).[4] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry (RSC) Advances. [Link]

-

Li, M., et al. (2024). Electrochemical oxidative selective halogenation of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

-

Genung, N. E., et al. (2014).[5][6] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 5. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

Methodological & Application

Application Note: A Practical Guide to the Regioselective Methylation of 4-bromo-6-chloro-1H-indazole

Abstract

The 4-bromo-6-chloro-1H-indazole scaffold is a highly valuable building block in medicinal chemistry and drug development, prized for its di-halogenated structure that permits sequential, site-specific functionalization.[1] However, the N-alkylation of the indazole core presents a significant synthetic challenge due to the existence of two reactive nitrogen centers, which often leads to the formation of a mixture of N1 and N2 regioisomers.[2][3] This application note provides a comprehensive guide to achieving high regioselectivity in the methylation of 4-bromo-6-chloro-1H-indazole. We present two distinct, field-proven protocols, grounded in mechanistic principles, for the selective synthesis of both the N1-methyl and N2-methyl isomers, along with definitive methods for their characterization.

The Challenge: Understanding Indazole Tautomerism and Reactivity

The core of the issue in selectively alkylating indazoles lies in the annular tautomerism of the pyrazole ring.[3] The indazole molecule exists as an equilibrium between two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered the more thermodynamically stable form.[2][4][5][6] Direct alkylation can occur at either nitrogen atom, and the outcome is governed by a delicate balance of kinetic and thermodynamic factors, which can be manipulated by the choice of reagents and reaction conditions.[3][6]

DOT Diagram: Tautomerism and Methylation Pathways

Caption: The two potential products from the methylation of 4-bromo-6-chloro-1H-indazole.

Controlling Regioselectivity: Mechanism-Driven Protocol Design

Achieving the desired regioisomer requires a rational approach based on the underlying reaction mechanisms. The choice of base and solvent is the most critical factor influencing whether the reaction proceeds under thermodynamic or kinetic control.[4]

-

Favoring the N1 Isomer (Thermodynamic Control): To selectively synthesize the more stable N1-methyl isomer, conditions must be employed that allow for thermodynamic equilibration or that sterically favor reaction at the N1 position. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar aprotic solvent such as tetrahydrofuran (THF) is exceptionally effective.[3][4][7] The proposed mechanism involves the deprotonation of the indazole, followed by the formation of a tight ion pair between the sodium cation and the N2 nitrogen. This coordination effectively blocks the N2 position, directing the incoming electrophile (methyl iodide) to the N1 nitrogen.[3][8]

-

Favoring the N2 Isomer (Kinetic Control): The synthesis of the kinetically favored N2-isomer requires conditions that circumvent the thermodynamic pathway. The Mitsunobu reaction is a highly reliable method for achieving N2-selectivity.[4][9] This reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate an alcohol (methanol) for nucleophilic attack by the indazole. The steric bulk of the phosphonium intermediate is thought to favor the attack by the more accessible N2 nitrogen.

DOT Diagram: Factors Influencing Regioselectivity

Caption: Key experimental factors that govern the N1/N2 product distribution in indazole alkylation.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: N1-Selective Methylation via NaH/THF

This protocol is designed to yield the thermodynamically favored 4-bromo-6-chloro-1-methyl-1H-indazole.[3][9][10]

Materials:

-

4-bromo-6-chloro-1H-indazole (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I) (1.1 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add 4-bromo-6-chloro-1H-indazole (1.0 equiv).

-

Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N1-methylated product.

Protocol 2: N2-Selective Methylation via Mitsunobu Reaction

This protocol is designed to yield the kinetically favored 4-bromo-6-chloro-2-methyl-2H-indazole.[4][9]

Materials:

-

4-bromo-6-chloro-1H-indazole (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Anhydrous Methanol (CH₃OH) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-bromo-6-chloro-1H-indazole (1.0 equiv), triphenylphosphine (1.5 equiv), and anhydrous methanol (1.5 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution. An orange color and/or a white precipitate may form.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude residue will contain the product and triphenylphosphine oxide. Purify the residue directly by column chromatography on silica gel to separate the desired N2-alkylated product.

Data Summary and Characterization

The successful synthesis of each regioisomer must be confirmed by rigorous analytical techniques.

| Protocol | Target Isomer | Key Reagents | Solvent | Expected Regioselectivity | Typical Yield |

| 1 | N1-Methyl | NaH, CH₃I | THF | >95:5 (N1:N2) | 60-85% |

| 2 | N2-Methyl | PPh₃, DEAD, CH₃OH | THF | >5:95 (N1:N2) | 50-75% |

Definitive Regioisomer Assignment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the position of the methyl group.[3][11]

-

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is definitive.

-

Nuclear Overhauser Effect Spectroscopy (NOESY):

Conclusion

The regioselective methylation of 4-bromo-6-chloro-1H-indazole is a controllable process that hinges on the deliberate choice of reaction conditions. High N1-selectivity is reliably achieved using a strong base like sodium hydride in THF, which leverages a mechanism of cation-chelation to direct the alkylation. Conversely, high N2-selectivity can be obtained under Mitsunobu conditions, which favors a kinetically controlled pathway. The protocols and analytical methods described in this note provide a robust framework for researchers and drug development professionals to confidently synthesize and validate the desired regioisomer for their specific applications.

References

-

Alam, M. S., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1308–1322. Retrieved from [Link]

-

Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

-

Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. Retrieved from [Link]

-

Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Pure.mpg.de. Retrieved from [Link]

-

Goksu, S., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Retrieved from [Link]

-

Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

-

ResearchGate. (2021). Effect of base, solvent, and temperature. a. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indazole. Organic Syntheses. Retrieved from [Link]

Sources

- 1. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. research.ucc.ie [research.ucc.ie]

- 8. pure.mpg.de [pure.mpg.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Buchwald-Hartwig amination protocols using 4-Bromo-6-chloro-2-methyl-2H-indazole

An In-Depth Guide to the Buchwald-Hartwig Amination of 4-Bromo-6-chloro-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 4-Bromo-6-chloro-2-methyl-2H-indazole. As a privileged scaffold in medicinal chemistry, the functionalization of the indazole core is of paramount importance.[1] This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, ensuring both reproducibility and a foundation for further optimization.

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, a cornerstone transformation in modern organic synthesis.[2] Its development revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad functional group tolerance and applicability to complex heterocyclic systems make it an indispensable tool in drug discovery, enabling the late-stage functionalization of scaffolds like the indazole nucleus.[1][2]

This guide focuses on the specific application of this reaction to 4-Bromo-6-chloro-2-methyl-2H-indazole, a substrate featuring two distinct halogen atoms. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective amination at the C4 position. This inherent reactivity difference provides a reliable handle for regioselective synthesis.

The Catalytic Cycle: A Mechanistic Rationale

Understanding the reaction mechanism is critical for troubleshooting and optimizing experimental outcomes. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

The three key stages are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the indazole substrate. This is often the rate-determining step and is accelerated by electron-rich, bulky phosphine ligands that stabilize the resulting Pd(II) complex.[4]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex, which is crucial for the subsequent bond-forming step.[4]

-

Reductive Elimination: The final C-N bond is formed as the desired aminated product is expelled from the palladium coordination sphere. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. Bulky ligands are essential here as well, as they promote this bond-forming reductive elimination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Deep Dive into Reaction Components

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

-

Phosphine Ligand: This is arguably the most critical component. For challenging heteroaryl halides like indazoles, which can potentially coordinate to and inhibit the palladium catalyst, bulky and electron-rich biaryl phosphine ligands are required.[5] These ligands promote all three steps of the catalytic cycle and prevent catalyst deactivation. Excellent choices for this substrate class include:

-

Xantphos: A robust, bidentate ligand often effective for a wide range of heteroaromatic substrates.[6]

-

XPhos or RuPhos: Monodentate biarylphosphine ligands from the Buchwald group, known for their high reactivity.[7]

-

tBuBrettPhos: A highly effective ligand for coupling with five-membered heterocycles, particularly when catalyst inhibition is a concern.[5][8]

-

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. The choice of base can significantly impact reaction efficiency.

-

Sodium tert-butoxide (NaOtBu): A very strong and commonly used base, often providing high reaction rates.

-

Cesium Carbonate (Cs₂CO₃): A milder but highly effective base, particularly useful with sensitive functional groups.[9]

-